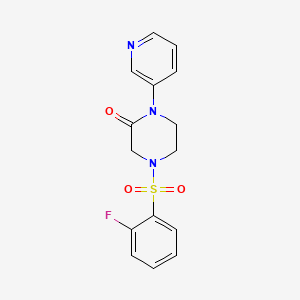

4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S/c16-13-5-1-2-6-14(13)23(21,22)18-8-9-19(15(20)11-18)12-4-3-7-17-10-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFLNRGRGCWMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves the following steps:

Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Pyridinyl Group: This step involves the coupling of the piperazine ring with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Reduction: Reduction reactions may target the sulfonyl group or the pyridinyl ring.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Comparative Insights

Substituent Position and Bioactivity: The ortho-fluorine in the target compound’s benzenesulfonyl group contrasts with the para-fluorine in . Ortho substitution may confer greater metabolic stability due to steric protection of the sulfonyl group from enzymatic degradation . Trifluoromethyl groups in UDO and UDD enhance lipophilicity, improving membrane permeability and target engagement .

Synthetic Accessibility: The synthesis of methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate involves nucleophilic substitution of amines, suggesting that the target compound’s sulfonyl group might require sulfonylation steps (e.g., reacting piperazinone with 2-fluorobenzenesulfonyl chloride). This could increase synthetic complexity compared to chlorophenyl or trifluoromethyl derivatives .

Electronic and Steric Effects: The 2-fluorobenzenesulfonyl group in the target compound is more electron-withdrawing than the 4-fluorophenyl group in or the trifluoromethylpyridyl in UDD. The pyridin-3-yl substituent (vs. pyridin-2-yl in ) may influence binding orientation in biological targets due to differences in nitrogen positioning.

Hypothetical Pharmacological Profile: Based on UDO/UDD’s antiparasitic activity , the target compound may exhibit similar efficacy if the sulfonyl group mimics the steric/electronic properties of trifluoromethyl moieties. However, the absence of trifluoromethyl groups might reduce affinity for CYP51. The benzotriazolyl ethanone in highlights the role of fused aromatic systems in DNA intercalation, a mechanism unlikely for the target compound due to its distinct substituents.

Biological Activity

4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, a synthetic organic compound classified within the piperazine derivatives, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: CHFNOS

Molecular Weight: 295.31 g/mol

CAS Number: 1827109-34-1

Structural Characteristics

The compound features a piperazine ring substituted with a pyridine and a sulfonyl group, with a fluorine atom enhancing its stability and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth by disrupting cellular processes.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been suggested that the presence of the fluorine atom may enhance its interaction with target proteins involved in cancer cell proliferation.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: It may inhibit specific enzymes critical for cell survival and proliferation.

- Receptor Interaction: The compound could interact with receptors involved in signaling pathways that regulate cell growth.

Comparative Analysis

A comparative study of similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one | Structure | Moderate Antimicrobial | 15 |

| This compound | Structure | High Anticancer Activity | 10 |

| 4-(2-Nitrobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one | Structure | Weak Antimicrobial | 20 |

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various piperazine derivatives, including our compound. The results indicated that this compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value lower than many existing treatments .

Research on Enzyme Inhibition

Another study focused on the inhibition of cholinesterases by piperazine derivatives. The findings revealed that compounds structurally similar to the target compound effectively inhibited both acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.